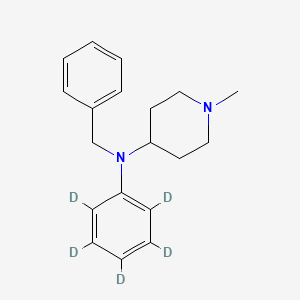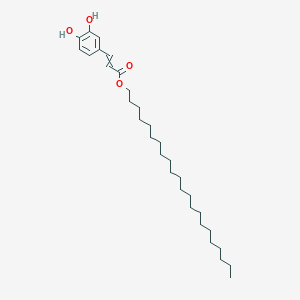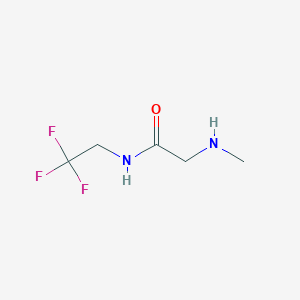
L-Aspartyl-L-phenylalanine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartyl-L-phenylalanine-d5 is a deuterated form of L-Aspartyl-L-phenylalanine, a dipeptide composed of the amino acids aspartic acid and phenylalanine. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartyl-L-phenylalanine-d5 typically involves the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method is the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase . This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Aspartyl-L-phenylalanine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
L-Aspartyl-L-phenylalanine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of amino acids and peptides in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
Mechanism of Action
The mechanism of action of L-Aspartyl-L-phenylalanine-d5 involves its interaction with specific molecular targets and pathways in biological systems. Upon ingestion, it breaks down into its constituent amino acids, aspartic acid and phenylalanine, which are then absorbed into the bloodstream and utilized in various metabolic processes . These components do not accumulate in the body and are used in the same way as when derived from common foods .
Comparison with Similar Compounds
Similar Compounds
Aspartame: A non-deuterated form of L-Aspartyl-L-phenylalanine methyl ester, commonly used as a low-calorie sweetener.
L-Aspartyl-L-phenylalanine methyl ester: Another non-deuterated form used in similar applications.
Uniqueness
L-Aspartyl-L-phenylalanine-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements in scientific research. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
Properties
Molecular Formula |
C13H16N2O5 |
|---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
YZQCXOFQZKCETR-PLGYOIJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)






![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)


